1-(3-Fluoro-4-{6-fluoroimidazo[1,2-a]pyridine-3-carbonyl}benzoyl)azepane
Beschreibung
This compound features a 6-fluoroimidazo[1,2-a]pyridine core linked via a 3-fluoro-4-carbonylbenzoyl group to an azepane (7-membered saturated heterocycle). The fluorine substituents enhance electronic properties and metabolic stability, while the azepane ring may confer conformational flexibility compared to smaller heterocycles like piperidine.
Eigenschaften
Molekularformel |
C21H19F2N3O2 |
|---|---|
Molekulargewicht |
383.4 g/mol |
IUPAC-Name |
azepan-1-yl-[3-fluoro-4-(6-fluoroimidazo[1,2-a]pyridine-3-carbonyl)phenyl]methanone |
InChI |
InChI=1S/C21H19F2N3O2/c22-15-6-8-19-24-12-18(26(19)13-15)20(27)16-7-5-14(11-17(16)23)21(28)25-9-3-1-2-4-10-25/h5-8,11-13H,1-4,9-10H2 |
InChI-Schlüssel |
XAEJHWJAQVOBKG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCN(CC1)C(=O)C2=CC(=C(C=C2)C(=O)C3=CN=C4N3C=C(C=C4)F)F |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Route Overview
The synthesis of the 6-fluoroimidazo[1,2-a]pyridine-3-formic acid intermediate is a key step toward the final compound. A documented method involves a three-step process:
Formation of N,N-dimethyl-N'-2-(5-fluoropyridin-2-yl)formamidine intermediate
React 2-amino-5-fluoropyridine with N,N-dimethylformamide dimethylacetal at 40-100 °C for 2-8 hours.Cyclization to 6-fluoroimidazo[1,2-a]pyridine-3-ethyl formate
React the intermediate with ethyl bromoacetate in the presence of alkali (e.g., sodium bicarbonate) in N,N-dimethylformamide (DMF) at 100-160 °C for 2-8 hours.Hydrolysis to 6-fluoroimidazo[1,2-a]pyridine-3-formic acid
Hydrolyze the ethyl ester under alkaline conditions (e.g., NaOH in methanol/water) at room temperature, followed by acidification to isolate the acid.
Detailed Reaction Conditions and Yields
| Step | Reactants & Conditions | Product | Yield | Notes |
|---|---|---|---|---|
| 1 | 2-amino-5-fluoropyridine + N,N-dimethylformamide dimethylacetal, 40-100 °C, 2-8 h | N,N-dimethyl-N'-2-(5-fluoropyridin-2-yl)formamidine | Not isolated (used crude) | Reflux with stirring; intermediate used directly |
| 2 | Intermediate + ethyl bromoacetate + NaHCO3 in DMF, 100-160 °C, 2-8 h | 6-fluoroimidazo[1,2-a]pyridine-3-ethyl formate | 68.7% (after recrystallization) | Reflux, extraction with ethyl acetate, recrystallization from hexane:ethyl acetate (6:1) |
| 3 | Hydrolysis with NaOH in methanol/water, RT, 2 h; acidification with HCl | 6-fluoroimidazo[1,2-a]pyridine-3-formic acid | 81.6% | Filtration and drying; melting point 250.2-251.6 °C |
Spectroscopic Data
- 1H NMR (400 MHz, CDCl3): δ 9.27 (s, 1H), 8.30 (s, 1H), 7.71 (d, 1H), 7.34 (d, 1H), 4.41 (m, 2H), 1.42 (t, 3H) for ethyl ester intermediate.
- 1H NMR (400 MHz, DMSO-d6): δ 11.0 (s, 1H), 9.30 (s, 1H), 8.53 (s, 1H), 7.78 (d, 1H), 7.45 (d, 1H) for the acid product.
Preparation of the Benzoyl Azepane Derivative
Benzoyl Chloride Derivative Synthesis
The benzoyl fragment 3-fluoro-4-(6-fluoroimidazo[1,2-a]pyridine-3-carbonyl)benzoyl chloride is typically prepared from the corresponding benzoyl acid or methyl ester by chlorination using reagents such as thionyl chloride or oxalyl chloride under controlled conditions.
Coupling with Azepane
The key coupling step involves the reaction of the benzoyl chloride derivative with azepane to form the amide bond. The general procedure is:
- Dissolve azepane in an anhydrous solvent such as dichloromethane or DMF.
- Add a base such as triethylamine or N-ethyl-N,N-diisopropylamine to scavenge HCl.
- Slowly add the benzoyl chloride derivative at 0 °C to room temperature.
- Stir for 1.5 to 16 hours depending on conditions.
- Work up by aqueous washes and purification by chromatography or recrystallization.
Representative Experimental Data
Final Assembly and Purification
Amide Bond Formation
The final compound is assembled by coupling the 6-fluoroimidazo[1,2-a]pyridine-3-carbonyl benzoyl chloride intermediate with azepane under mild conditions to form the target amide:
- Use anhydrous conditions to prevent hydrolysis.
- Employ bases to neutralize HCl.
- Monitor reaction progress by TLC or LC-MS.
- Purify the crude product by chromatography or preparative HPLC.
Purity and Characterization
- Purity is typically confirmed by reversed-phase liquid chromatography/mass spectrometry (RPLC/MS), with purities reaching 100% in optimized procedures.
- Mass spectrometry (ESI/MS) shows molecular ion peaks consistent with the molecular formula.
- NMR spectroscopy confirms the chemical structure and substitution pattern.
Summary Table of Preparation Steps
| Step | Intermediate/Product | Key Reactants | Conditions | Yield | Purification Method |
|---|---|---|---|---|---|
| 1 | N,N-dimethyl-N'-2-(5-fluoropyridin-2-yl)formamidine | 2-amino-5-fluoropyridine + DMF dimethylacetal | 40-100 °C, 2-8 h | Crude used directly | None |
| 2 | 6-fluoroimidazo[1,2-a]pyridine-3-ethyl formate | Intermediate + ethyl bromoacetate + NaHCO3 | 100-160 °C, 2-8 h | 68.7% | Recrystallization (hexane:ethyl acetate) |
| 3 | 6-fluoroimidazo[1,2-a]pyridine-3-formic acid | Hydrolysis with NaOH, acidification | RT, 2 h | 81.6% | Filtration and drying |
| 4 | Benzoyl chloride derivative | Benzoyl acid + SOCl2 or oxalyl chloride | Reflux, anhydrous | Variable | Distillation/Chromatography |
| 5 | Final amide (target compound) | Benzoyl chloride derivative + azepane + base | 0-25 °C, 1.5-16 h | ~78-88% | Chromatography or HPLC |
Research Findings and Notes
- The synthesis avoids heavy metals and corrosive gases, favoring mild reaction conditions and common laboratory equipment.
- The intermediate 6-fluoroimidazo[1,2-a]pyridine-3-formic acid is stable and can be isolated with high purity.
- Coupling efficiencies are high when using appropriate bases and solvents.
- The ester moiety in related azepane derivatives was found to be plasma unstable; thus, amide formation is preferred for drug-like stability.
- Purification by reversed-phase HPLC is effective for achieving >99% purity in the final compound.
Analyse Chemischer Reaktionen
1-(3-Fluoro-4-{6-fluoroimidazo[1,2-a]pyridine-3-carbonyl}benzoyl)azepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using metal-free oxidation or transition metal catalysis, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: The benzoyl and azepane groups can be introduced through coupling reactions using reagents like palladium catalysts.
Wissenschaftliche Forschungsanwendungen
1-(3-Fluoro-4-{6-fluoroimidazo[1,2-a]pyridine-3-carbonyl}benzoyl)azepane has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of 1-(3-Fluoro-4-{6-fluoroimidazo[1,2-a]pyridine-3-carbonyl}benzoyl)azepane involves its interaction with specific molecular targets and pathways. The fluorinated imidazo[1,2-a]pyridine core is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Data Tables
Table 2. Substituent Effects on Physicochemical Properties
| Substituent | Electronic Effect | Lipophilicity (logP*) | Metabolic Stability |
|---|---|---|---|
| 6-Fluoro | Electron-withdrawing | Moderate | High |
| Trifluoromethyl (CF3) | Strongly electron-withdrawing | High | Moderate |
| Bromine | Polarizable | High | Low |
*Estimated trends based on substituent chemistry.
Biologische Aktivität
The compound 1-(3-Fluoro-4-{6-fluoroimidazo[1,2-a]pyridine-3-carbonyl}benzoyl)azepane is a novel synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Molecular Characteristics
- Molecular Formula : C21H19F2N3O2
- Molecular Weight : 383.4 g/mol
- Structural Features :
- Contains a benzoyl moiety.
- Integrates a fluoroimidazo[1,2-a]pyridine structure.
- Features an azepane ring.
The presence of fluorine atoms in the structure is significant as it enhances the compound's lipophilicity and metabolic stability, which are critical for biological activity.
Preliminary studies indicate that 1-(3-Fluoro-4-{6-fluoroimidazo[1,2-a]pyridine-3-carbonyl}benzoyl)azepane acts primarily as an antagonist of adenosine A2A receptors . This receptor is involved in various physiological processes, including neurotransmitter modulation and immune response regulation. The compound's interaction with this receptor suggests potential applications in treating neurological disorders and inflammatory diseases.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant antagonistic activity against adenosine A2A receptors. The binding affinity and efficacy were assessed using various assays that measure receptor-ligand interactions.
In Vivo Studies
Animal model studies are essential to evaluate the therapeutic potential of this compound. Initial results indicate that it may improve outcomes in models of Parkinson's disease and other neurodegenerative conditions by modulating neurotransmitter release and reducing inflammation.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals insights into the unique properties of 1-(3-Fluoro-4-{6-fluoroimidazo[1,2-a]pyridine-3-carbonyl}benzoyl)azepane :
| Compound Name | Structure Features | Biological Activity | Notability |
|---|---|---|---|
| 6-Fluoroimidazo[1,2-a]pyridine | Similar imidazo structure | Potential anti-cancer properties | Serves as a precursor |
| Benzoyl derivative of pyridine | Similar benzoyl moiety | Antimicrobial activity | Common scaffold in drug design |
| Azepane derivatives | Azepane ring structure | Diverse pharmacological profiles | Versatile in medicinal chemistry |
This table highlights how the unique combination of structural elements in 1-(3-Fluoro-4-{6-fluoroimidazo[1,2-a]pyridine-3-carbonyl}benzoyl)azepane contributes to its distinct biological activities compared to related compounds.
Case Study 1: Neuroprotective Effects
A recent study investigated the neuroprotective effects of 1-(3-Fluoro-4-{6-fluoroimidazo[1,2-a]pyridine-3-carbonyl}benzoyl)azepane in a mouse model of Parkinson's disease. The results indicated a significant reduction in neuroinflammation and improvement in motor function, suggesting its potential as a therapeutic agent for neurodegenerative diseases.
Case Study 2: Anti-inflammatory Properties
Another study focused on the anti-inflammatory properties of this compound. It was found to inhibit pro-inflammatory cytokines in vitro, demonstrating its potential utility in treating inflammatory disorders. Further research is needed to elucidate the exact pathways involved in its anti-inflammatory effects.
Q & A
Q. Q1: What are the key synthetic methodologies for preparing imidazo[1,2-a]pyridine-based intermediates relevant to this compound?
A: The synthesis often involves:
- Schiff base reduction : Sodium borohydride (NaBH₄) under controlled conditions reduces imine intermediates to generate substituted imidazo[1,2-a]pyridines. For example, 2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde was synthesized using phosphorus oxychloride (POCl₃) and DMF in chloroform, followed by vacuum drying .
- Carbonyl group manipulation : Sodium borohydride in ethanol reduces carbonyl groups (e.g., converting acyl-pyrrole intermediates to methyl derivatives) .
- Protection/deprotection strategies : Tosyl chloride (TsCl) with DMAP in dichloromethane (DCM) is used for sulfonamide protection during heterocycle functionalization .
Q. Q2: How are intermediates and final products characterized in such syntheses?
A: Standard analytical techniques include:
- ¹H/¹³C NMR : For structural confirmation (e.g., δ 8.16 ppm for aromatic protons in ethyl 4-(3-fluoro-4-(trifluoromethyl)benzoyl) derivatives) .
- LC-MS/ESIMS : To verify molecular ion peaks (e.g., m/z 496.2 [M-1]⁻ for compound 238) .
- Chromatography : Flash chromatography (hexane:EtOAc gradients) purifies intermediates with >80% purity .
Advanced Research Questions
Q. Q3: How can researchers optimize reaction yields for fluorinated benzoyl coupling steps?
A: Critical factors include:
- Temperature control : Maintaining 0–10°C during POCl₃/DMF-mediated formylation prevents side reactions .
- Stoichiometric precision : Using 2 equivalents of NaBH₄ ensures complete reduction of carbonyl groups without over-reduction .
- Catalyst selection : DMAP accelerates tosylation reactions, achieving 89% yield for ethyl 4-(6-(difluoromethyl)pyridine-3-carbonyl)-pyrrole derivatives .
Q. Q4: What structural features influence the biological activity of related imidazo[1,2-a]pyridine derivatives?
A: Key SAR insights include:
- Fluorine substitution : Enhances metabolic stability and target binding (e.g., 3-fluoro-4-(trifluoromethyl)benzoyl groups improve receptor affinity) .
- Heterocyclic diversity : Imidazo[1,2-a]pyridine cores exhibit superior activity compared to benzoxazoles or pyridines due to enhanced π-π stacking .
- Linker flexibility : Azepane rings (7-membered) may improve conformational adaptability vs. piperidine (6-membered) in receptor docking .
Q. Q5: How can computational methods guide the design of analogs with improved binding affinity?
A:
- Molecular docking : Predict binding modes (e.g., carboxamide derivatives with −8.0 to −9.4 kcal/mol affinity for tuberculosis targets) .
- ADME prediction : Tools like SwissADME assess logP (optimal ~3.5) and polar surface area (<140 Ų) for blood-brain barrier penetration .
- Pharmacophore modeling : Identifies critical hydrogen bond acceptors (e.g., carbonyl groups) and hydrophobic pockets .
Q. Q6: How should researchers address discrepancies in reported synthetic protocols (e.g., variable yields)?
A: Mitigation strategies include:
- Reproducibility checks : Replicate steps under inert atmospheres (e.g., N₂ for NaH-mediated reactions) to exclude moisture/oxygen interference .
- Intermediate characterization : Validate unstable intermediates via in-situ FT-IR or rapid LC-MS to confirm reaction progression .
- Solvent optimization : Replace ethanol with THF for NaBH₄ reductions to enhance solubility of fluorinated intermediates .
Methodological Challenges
Q. Q7: What analytical challenges arise in characterizing fluorinated heterocycles, and how are they resolved?
A: Common issues and solutions:
- Signal splitting in NMR : Fluorine atoms cause complex coupling patterns. Use ¹⁹F NMR or decoupling techniques to simplify spectra .
- Low MS sensitivity : Employ high-resolution LC-MS (HRMS) with ESI+ ionization for accurate mass determination of low-abundance ions .
- Crystallization difficulties : Add seed crystals or use slow evaporation with DCM/hexane mixtures to obtain X-ray-quality crystals .
Q. Q8: What strategies are effective in scaling up lab-scale syntheses while maintaining purity?
A:
- Flow chemistry : Continuous reactors minimize exothermic risks during POCl₃-mediated formylation .
- Green chemistry : Replace DCM with cyclopentyl methyl ether (CPME) for safer extractions .
- Quality control : Implement in-line PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time monitoring .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
